Direct Patent Evidence: o-Methylbenzyl Substituent Enables Anti-Cancer Sulfonamide Synthesis
In patent WO2006068593A1, the synthesis of anti-cancer compound Example 5 (5-Chloro-3-methyl-benzo[b]thiophene-2-sulfonic acid [3-(4-hydroxy-phenyl)-propyl]-methyl-amide) proceeds via intermediate Compound 4, which is specifically identified as 2-Methylbenzyl-methyl-sulfamoyl chloride [1]. This intermediate is then reacted with 5-chloro-3-methyl-benzo[b]thiophene-2-sulfonyl chloride to yield the target sulfonamide [1]. The unsubstituted benzyl analog is not employed in this route, confirming that the o-methyl group on the benzyl ring is essential for the intended coupling chemistry and subsequent biological activity of the final sulfonamide derivative [1].
| Evidence Dimension | Patented synthetic route specificity |
|---|---|
| Target Compound Data | 2-Methylbenzyl-methyl-sulfamoyl chloride (Compound 4) explicitly claimed as intermediate |
| Comparator Or Baseline | Benzyl(methyl)sulfamoyl chloride (CAS 36959-70-3) – not used in this patented route |
| Quantified Difference | Presence of o-methyl group required for correct intermediate identity and downstream biological activity |
| Conditions | Multi-step organic synthesis for anti-cancer sulfonamide derivatives |
Why This Matters
Procurement of the unsubstituted benzyl analog would yield a different intermediate and fail to produce the patented anti-cancer compound, making o-methyl substitution a non-negotiable structural requirement.
- [1] Hansen HJ, et al. Substituted Heteroaryl- and Phenylsulfamoyl Compounds. International Patent Publication WO2006068593A1. June 29, 2006. Example 5, Intermediate Compound 4. View Source
